Cas no 1479808-72-4 (spiro[chromane-4,2-cyclopropane]-1-ylmethanamine)

Spiro[chromane-4,2-cyclopropane]-1-ylmethanamine is a structurally unique compound featuring a spirocyclic framework combining a chromane and cyclopropane moiety with an appended methanamine group. This rigid, three-dimensional architecture imparts distinct steric and electronic properties, making it valuable in medicinal chemistry and drug discovery. The fused ring system enhances metabolic stability and binding selectivity, while the amine functionality provides a versatile handle for further derivatization. Its constrained geometry may improve target engagement in complex biological systems, particularly for CNS-targeted applications. The compound's synthetic accessibility and modularity further support its utility as a privileged scaffold in lead optimization campaigns.
spiro[chromane-4,2-cyclopropane]-1-ylmethanamine structure
1479808-72-4 structure
商品名:spiro[chromane-4,2-cyclopropane]-1-ylmethanamine
CAS番号:1479808-72-4
MF:C12H15NO
メガワット:189.253603219986
CID:5889941
PubChem ID:62708330

spiro[chromane-4,2-cyclopropane]-1-ylmethanamine 化学的及び物理的性質

名前と識別子

    • spiro[chromane-4,2-cyclopropane]-1-ylmethanamine
    • Spiro[4H-1-benzopyran-4,1'-cyclopropane]-2'-methanamine, 2,3-dihydro-
    • 1479808-72-4
    • {2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-yl}methanamine
    • AKOS012000676
    • EN300-7434037
    • インチ: 1S/C12H15NO/c13-8-9-7-12(9)5-6-14-11-4-2-1-3-10(11)12/h1-4,9H,5-8,13H2
    • InChIKey: IVFBSXFIPLAJAP-UHFFFAOYSA-N
    • ほほえんだ: C1OC2=CC=CC=C2C2(CC2CN)C1

計算された属性

  • せいみつぶんしりょう: 189.115364102g/mol
  • どういたいしつりょう: 189.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 密度みつど: 1.16±0.1 g/cm3(Predicted)
  • ふってん: 327.7±21.0 °C(Predicted)
  • 酸性度係数(pKa): 10.07±0.29(Predicted)

spiro[chromane-4,2-cyclopropane]-1-ylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7434037-2.5g
{2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-yl}methanamine
1479808-72-4 95.0%
2.5g
$1791.0 2025-03-11
Enamine
EN300-7434037-1.0g
{2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-yl}methanamine
1479808-72-4 95.0%
1.0g
$914.0 2025-03-11
Enamine
EN300-7434037-0.5g
{2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-yl}methanamine
1479808-72-4 95.0%
0.5g
$877.0 2025-03-11
Enamine
EN300-7434037-0.05g
{2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-yl}methanamine
1479808-72-4 95.0%
0.05g
$768.0 2025-03-11
Enamine
EN300-7434037-0.1g
{2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-yl}methanamine
1479808-72-4 95.0%
0.1g
$804.0 2025-03-11
Enamine
EN300-7434037-0.25g
{2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-yl}methanamine
1479808-72-4 95.0%
0.25g
$840.0 2025-03-11
Enamine
EN300-7434037-5.0g
{2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-yl}methanamine
1479808-72-4 95.0%
5.0g
$2650.0 2025-03-11
Enamine
EN300-7434037-10.0g
{2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-yl}methanamine
1479808-72-4 95.0%
10.0g
$3929.0 2025-03-11

spiro[chromane-4,2-cyclopropane]-1-ylmethanamine 関連文献

spiro[chromane-4,2-cyclopropane]-1-ylmethanamineに関する追加情報

Chemical Profile of Spiro[chromane-4,2-cyclopropane]-1-ylmethanamine (CAS No. 1479808-72-4)

Spiro[chromane-4,2-cyclopropane]-1-ylmethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 1479808-72-4, is a structurally intricate organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique spirocyclic framework and potential pharmacological applications. The compound belongs to the spirocyclic class of molecules, which are known for their enhanced binding affinity and metabolic stability, making them promising candidates for drug development.

The molecular structure of Spiro[chromane-4,2-cyclopropane]-1-ylmethanamine consists of a chromane ring system linked to a cyclopropane moiety through a methanamine bridge. This unique arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited for designing novel therapeutic agents. The chromane moiety is particularly noteworthy, as it is a common structural motif found in various bioactive compounds, including some natural products and pharmaceuticals. Its presence suggests potential interactions with biological targets such as enzymes and receptors.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit conformational rigidity, which can enhance binding specificity. The cyclopropane ring in Spiro[chromane-4,2-cyclopropane]-1-ylmethanamine is a key feature that contributes to this rigidity. Cyclopropanes are known for their strain energy, which can be harnessed to improve the affinity of a molecule for its target site. This characteristic makes spirocyclic compounds attractive for drug design, as they can provide a scaffold that is both stable and capable of forming strong interactions with biological targets.

The methanamine bridge in the structure of Spiro[chromane-4,2-cyclopropane]-1-ylmethanamine also plays a crucial role in determining its pharmacological properties. The amine group can participate in hydrogen bonding interactions, which are essential for binding to biological targets. Additionally, the methylene group adjacent to the amine can serve as a point of modulation for further derivatization, allowing chemists to fine-tune the properties of the molecule.

Recent studies have explored the synthetic pathways for preparing Spiro[chromane-4,2-cyclopropane]-1-ylmethanamine and its derivatives. One common approach involves the spirocyclization of a chromane precursor with a cyclopropanecarboxaldehyde under acidic conditions. This reaction typically proceeds via an intramolecular condensation mechanism, leading to the formation of the spirocyclic core. Post-synthetic modifications can then be employed to introduce additional functional groups and optimize the pharmacological profile of the compound.

The pharmacological potential of Spiro[chromane-4,2-cyclopropane]-1-ylmethanamine has been investigated in several contexts. Preliminary studies suggest that this compound may exhibit activity against various biological targets, including enzymes and receptors involved in inflammatory pathways. The unique structural features of spirocyclic compounds make them promising candidates for modulating these pathways effectively.

One area of particular interest is the use of Spiro[chromane-4,2-cyclopropane]-1-ylmethanamine and its derivatives as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammation. These enzymes catalyze the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, spirocyclic compounds like Spiro[chromane-4,2-cyclopropane]-1-ylmethanamine could potentially reduce inflammation and related pathological conditions.

Additionally, the chromane moiety in Spiro[chromane-4,2-cyclopropane]-1-ylmethanamine suggests potential interactions with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). PPARs are transcription factors that play a crucial role in regulating lipid metabolism and inflammation. Compounds that bind to PPARs have been developed as therapeutic agents for conditions such as diabetes and cardiovascular disease. The ability of Spiro[chromane-4,2-cyclopropane]-1-ylmethanamine to interact with these receptors could make it a valuable tool for exploring new therapeutic strategies.

In vitro studies have demonstrated that derivatives of Spiro[chromane-4,2-cyclopropane]-1-ylmethanamine can exhibit potent activity against certain cancer cell lines. The spirocyclic structure may interfere with critical biological processes within cancer cells, leading to their inhibition or death. These findings highlight the potential of this class of compounds as anticancer agents and warrant further investigation into their mechanisms of action.

The synthesis and characterization of Spiro[chromane-4,2-cyclopropane]-1-ylmethanamine have also contributed to advancements in synthetic methodology. The development of efficient synthetic routes allows for the rapid exploration of structural variations and optimization campaigns. This flexibility is crucial for identifying lead compounds with improved pharmacological properties.

Future directions in the study of Spiro[chromane-4,2-cyclopropane]-1-ylmethanamine include exploring its potential in vivo activities and developing novel derivatives with enhanced efficacy and selectivity. Preclinical studies will be essential for evaluating its safety profile and therapeutic potential before it can be considered for clinical development.

In conclusion,Spiro[chromane-4,2-cyclopropane]-1-ylmethanamine (CAS No. 1479808-72-4) is a structurally fascinating compound with significant potential in medicinal chemistry. Its unique spirocyclic framework and functional groups make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its pharmacological properties and synthetic possibilities.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司